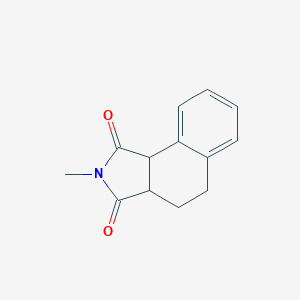
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has various applications in scientific research.
作用機序
The mechanism of action of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- involves its ability to bind to metal ions, particularly zinc ions. The compound acts as a fluorescent probe by emitting a characteristic fluorescence signal upon binding to zinc ions. This property has been exploited in various biochemical and physiological studies.
生化学的および生理学的効果
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has been shown to have various biochemical and physiological effects. The compound has been used to study the role of zinc ions in various biological processes, including cell signaling, gene expression, and enzymatic activity. Additionally, this compound has been used to study the effects of zinc deficiency on cellular and physiological processes.
実験室実験の利点と制限
The advantages of using 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- in lab experiments include its high selectivity for zinc ions, its ability to detect zinc ions in a wide range of biological samples, and its compatibility with various imaging techniques. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for its detection.
将来の方向性
There are several future directions for the use of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- in scientific research. These include the development of new fluorescent probes based on this compound for the detection of other metal ions, the use of this compound in the development of new drugs and therapies, and the exploration of its potential applications in fields such as nanotechnology and materials science.
Conclusion:
In conclusion, 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a unique chemical compound that has been extensively used in scientific research for its fluorescent properties and its ability to bind to zinc ions. This compound has various applications in biochemical and physiological studies and has potential future directions in the development of new fluorescent probes, drugs, and materials.
合成法
The synthesis of 1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- is a multi-step process that involves the reaction of naphthalene with maleic anhydride, followed by the reduction of the resulting product using sodium borohydride. The final product is then treated with methyl iodide to obtain the desired compound.
科学的研究の応用
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, particularly zinc ions. This compound has also been used as a ligand for the preparation of metal complexes and as a precursor for the synthesis of other organic compounds.
特性
CAS番号 |
100393-39-3 |
|---|---|
製品名 |
1,2-Naphthalenedicarboximide, 1,2,3,4-tetrahydro-N-methyl- |
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC名 |
2-methyl-3a,4,5,9b-tetrahydrobenzo[e]isoindole-1,3-dione |
InChI |
InChI=1S/C13H13NO2/c1-14-12(15)10-7-6-8-4-2-3-5-9(8)11(10)13(14)16/h2-5,10-11H,6-7H2,1H3 |
InChIキー |
HRUISRITVIGERK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
正規SMILES |
CN1C(=O)C2CCC3=CC=CC=C3C2C1=O |
同義語 |
1,2-NAPHTHALENEDICARBOXIMIDE, 1,2,3,4-TETRAHYDRO-N-METHYL- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



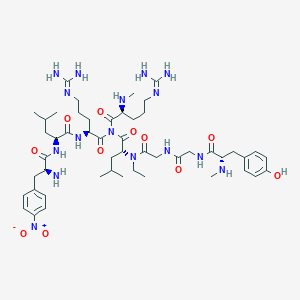


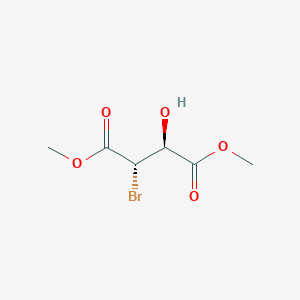


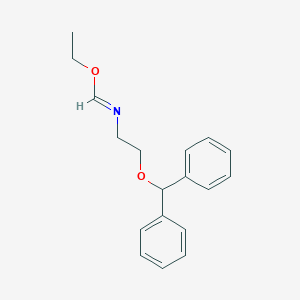

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

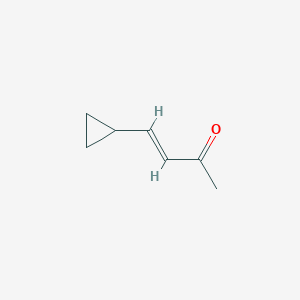
![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)

